N-Boc-1,1,1-trimethyl-N-(4-methylbenzyl)silanamine
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Overview
Description
N-Boc-1,1,1-trimethyl-N-(4-methylbenzyl)silanamine is a compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, a trimethylsilyl group, and a 4-methylbenzyl group attached to a silicon atom. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1,1,1-trimethyl-N-(4-methylbenzyl)silanamine typically involves the reaction of 1,1,1-trimethyl-N-(4-methylbenzyl)silanamine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Boc-1,1,1-trimethyl-N-(4-methylbenzyl)silanamine undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation Reactions: The trimethylsilyl group can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form silanol derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the benzyl group, such as hydrogenation to convert the 4-methylbenzyl group to a 4-methylcyclohexyl group.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid (TFA) in dichloromethane.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Free amine derivative.
Oxidation: Silanol derivatives.
Reduction: Hydrogenated benzyl derivatives.
Scientific Research Applications
N-Boc-1,1,1-trimethyl-N-(4-methylbenzyl)silanamine has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, allowing for selective reactions and easy removal under mild conditions.
Biology: Employed in the synthesis of biologically active molecules, such as peptides and pharmaceuticals, where protection of functional groups is crucial.
Medicine: Utilized in the development of drug candidates, particularly in the modification of amine-containing compounds to improve their stability and bioavailability.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings, where its unique reactivity and stability are advantageous.
Mechanism of Action
The mechanism of action of N-Boc-1,1,1-trimethyl-N-(4-methylbenzyl)silanamine primarily involves the protection and deprotection of amine groups. The Boc group provides steric hindrance and stability to the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various chemical reactions, enabling the synthesis of complex molecules. The trimethylsilyl group also contributes to the compound’s reactivity, allowing for further functionalization through oxidation or substitution reactions.
Comparison with Similar Compounds
Similar Compounds
N-Boc-1,1,1-trimethylsilanamine: Similar structure but lacks the 4-methylbenzyl group.
N-Boc-1,1,1-trimethyl-N-(phenylmethyl)silanamine: Similar structure with a phenylmethyl group instead of a 4-methylbenzyl group.
N-Boc-1,1,1-trimethyl-N-(2-methylbenzyl)silanamine: Similar structure with a 2-methylbenzyl group.
Uniqueness
N-Boc-1,1,1-trimethyl-N-(4-methylbenzyl)silanamine is unique due to the presence of the 4-methylbenzyl group, which imparts distinct steric and electronic properties. This uniqueness allows for specific reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and various applications.
Properties
Molecular Formula |
C16H27NO2Si |
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Molecular Weight |
293.48 g/mol |
IUPAC Name |
tert-butyl N-[(4-methylphenyl)methyl]-N-trimethylsilylcarbamate |
InChI |
InChI=1S/C16H27NO2Si/c1-13-8-10-14(11-9-13)12-17(20(5,6)7)15(18)19-16(2,3)4/h8-11H,12H2,1-7H3 |
InChI Key |
NCBQGBBGTRFWCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C(=O)OC(C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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